2-Naphthylamine, 5,6-dimethoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is a chemical compound with the molecular formula C13H15NO2 It is a derivative of naphthylamine, characterized by the presence of methoxy groups at the 5 and 6 positions and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- typically involves the reaction of 2-naphthol with methoxy-substituted aniline derivatives under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another approach involves the use of ammonium acetate at 270-280°C to obtain the acetyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylamine, 5,6-dimethoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: Reduction with sodium in boiling amyl alcohol solution yields tetrahydro-3-naphthylamine.
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or sulfonic acids are used for substitution reactions.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Naphthylamine, 5,6-dimethoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry.
Mechanism of Action
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A simpler derivative without methoxy or methyl groups.
5,6-Dimethoxy-2-naphthylamine: Lacks the N-methyl group.
N-Methyl-2-naphthylamine: Lacks the methoxy groups.
Uniqueness
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
23923-00-4 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5,6-dimethoxy-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3 |
InChI Key |
NBWKNHLGNFLGOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC(=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.